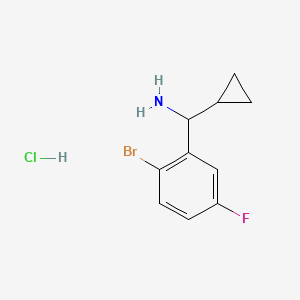

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12BrClFN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms, and the methanamine group is attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of a phenylmethanamine precursor. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclopropyl Ring Reactions: The cyclopropyl ring can participate in ring-opening reactions under certain conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- (2-Bromo-5-fluorophenyl)methanamine hydrochloride

- (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

Uniqueness

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring and the cyclopropyl group attached to the methanamine. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Biological Activity

(2-Bromo-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H12BrClF

- Molecular Weight : 307.57 g/mol

- CAS Number : [not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological and psychiatric disorders.

Potential Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, thus increasing the availability of neurotransmitters in the synaptic cleft.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission.

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

Study 1: Antidepressant Activity

A study conducted on a series of bromo- and fluoro-substituted phenyl compounds revealed that this compound showed significant improvement in behavioral tests indicative of antidepressant activity when administered to mice. The compound increased the levels of serotonin and norepinephrine in the brain, supporting its potential use as an antidepressant agent.

Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A (e.g., Fluoxetine) | Antidepressant | SSRI - increases serotonin levels |

| Compound B (e.g., Bupropion) | Antidepressant | NDRI - inhibits norepinephrine uptake |

| Compound C (e.g., Tamoxifen) | Antitumor | Estrogen receptor antagonist |

| This compound | Potential antidepressant & antitumor | Modulates neurotransmitter systems |

Properties

Molecular Formula |

C10H12BrClFN |

|---|---|

Molecular Weight |

280.56 g/mol |

IUPAC Name |

(2-bromo-5-fluorophenyl)-cyclopropylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H11BrFN.ClH/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |

InChI Key |

YYUFXRXQENOQQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)F)Br)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.